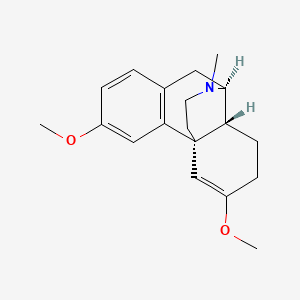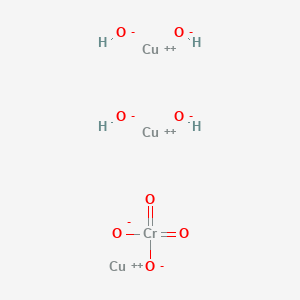
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, also known as BmPaC, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound has been found to inhibit the activity of a protein called PRMT5, which is involved in the regulation of gene expression.
Mécanisme D'action
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine inhibits the activity of PRMT5 by binding to its active site. PRMT5 is a protein arginine methyltransferase that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of gene expression. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the methylation activity of PRMT5, leading to altered gene expression and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have antitumor effects in vitro and in vivo. In addition to its effects on cancer cell proliferation and apoptosis, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the migration and invasion of cancer cells. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the effectiveness of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is its specificity for PRMT5. This specificity allows for the selective inhibition of PRMT5 without affecting other proteins. However, the low yield of the synthesis method and the limited solubility of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in aqueous solutions can be limiting factors for its use in lab experiments.
Orientations Futures
Future research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could focus on improving its synthesis method to increase the yield and solubility of the compound. In addition, further studies could investigate the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in combination with other cancer treatments to enhance their effectiveness. Further research could also explore the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in the treatment of other diseases that involve PRMT5 dysregulation, such as cardiovascular and neurological diseases.
Conclusion:
In conclusion, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has shown potential as a small molecule inhibitor of PRMT5 in cancer research. Its specificity for PRMT5 allows for the selective inhibition of this protein, leading to decreased cancer cell proliferation and increased apoptosis. Further research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could lead to the development of new cancer treatments and the potential use of this compound in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with acetamidine hydrochloride in the presence of a base. The resulting compound is then deprotected to yield N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine. The yield of this synthesis method is relatively low, with a reported yield of 10-20%.
Applications De Recherche Scientifique
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have potential in the field of cancer research. PRMT5 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the activity of PRMT5, leading to decreased cancer cell proliferation and increased apoptosis. In addition, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZMKMBGWSOESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N=C(C)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


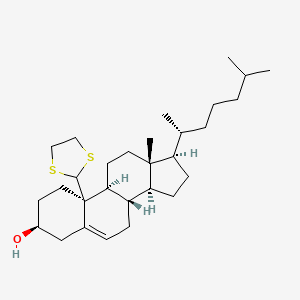
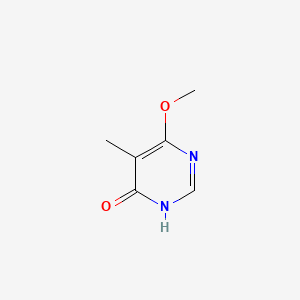
![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)

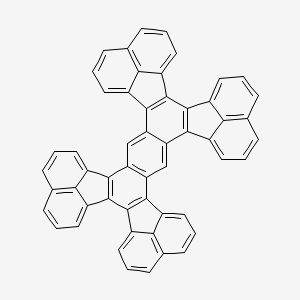
![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
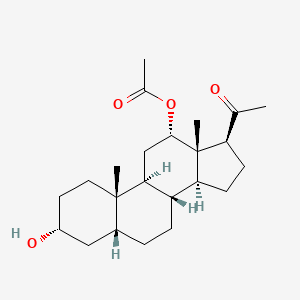
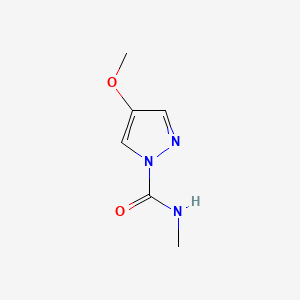
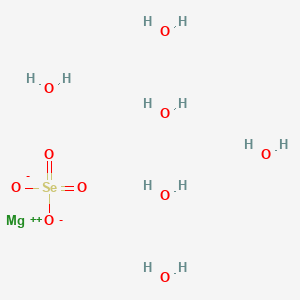
![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)
